3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole
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Overview
Description
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a nitro group at the 5-position and a 4-methylpyridin-2-yl group at the 3-position of the indazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the indazole core is achieved using concentrated nitric acid or a mixture of nitric and sulfuric acids under controlled temperature conditions.
Attachment of the 4-methylpyridin-2-yl Group: This step involves the coupling of the nitro-indazole with 4-methylpyridine using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Oxidative reactions can modify the methyl group on the pyridine ring to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 3-(4-methylpyridin-2-yl)-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: 3-(4-carboxypyridin-2-yl)-5-nitro-1H-indazole or 3-(4-formylpyridin-2-yl)-5-nitro-1H-indazole.
Scientific Research Applications
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to bind to specific molecular targets, such as kinases or transcription factors, plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial properties.
4-methylpyridin-2-yl)-N-(3-bromothiophen-2-yl)methanimine: Used in palladium-catalyzed cross-coupling reactions.
N-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide: Investigated for its potential therapeutic applications.
Uniqueness
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole stands out due to its unique combination of a nitro group and a 4-methylpyridin-2-yl group on the indazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1356088-02-2 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H10N4O2/c1-8-4-5-14-12(6-8)13-10-7-9(17(18)19)2-3-11(10)15-16-13/h2-7H,1H3,(H,15,16) |
InChI Key |
FKVPATHFBDVKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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